2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a complex organic compound that features a benzodioxole ring and a pyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the pyrazin-2-yloxy group. The final step involves the formation of the acetamide linkage.
Preparation of Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Pyrazin-2-yloxy Group: This step involves the reaction of the benzodioxole intermediate with pyrazine-2-ol in the presence of a suitable base.
Formation of Acetamide Linkage: The final step is the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrazin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the pyrazin-2-yloxy group can modulate the compound’s binding affinity and specificity. The acetamide linkage provides stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)acetamide: Lacks the pyrazin-2-yloxy group, resulting in different biological activity.
N-(4-(2H-1,3-benzodioxol-5-yl)phenyl)acetamide: Contains a phenyl group instead of a cyclohexyl group, affecting its chemical properties.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is unique due to the combination of the benzodioxole ring and the pyrazin-2-yloxy group, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18(10-13-1-6-16-17(9-13)25-12-24-16)22-14-2-4-15(5-3-14)26-19-11-20-7-8-21-19/h1,6-9,11,14-15H,2-5,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDFGUGGLRLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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